Pomalidomide-5'-PEG1-C2-azide is a specialized compound derived from pomalidomide, a medication primarily used in the treatment of multiple myeloma. This compound features an azide functional group and a polyethylene glycol (PEG) linker, making it a crucial building block in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins, offering a novel approach to drug discovery and development. The azide group facilitates conjugation through click chemistry, enhancing the versatility of this compound in various biochemical applications.
Pomalidomide-5'-PEG1-C2-azide is classified as an E3 ligase ligand with a PEG linker, which allows for the formation of bioconjugates. It is sourced from chemical suppliers specializing in research-grade compounds, such as Sigma-Aldrich and BenchChem. The compound's unique structure enables its use in targeted protein degradation strategies, which are pivotal in modern medicinal chemistry and biological research .
The synthesis of Pomalidomide-5'-PEG1-C2-azide involves several key steps:
Pomalidomide-5'-PEG1-C2-azide participates primarily in click chemistry reactions:
Pomalidomide-5'-PEG1-C2-azide operates through several mechanisms:
Pomalidomide-5'-PEG1-C2-azide exhibits several notable physical and chemical properties:
These properties are critical for ensuring reproducibility and reliability in research applications.
Pomalidomide-5'-PEG1-C2-azide has diverse applications across multiple scientific domains:
Pomalidomide-5'-PEG1-C2-azide incorporates pomalidomide as a high-affinity E3 ubiquitin ligase recruiter, specifically targeting cereblon (CRBN). This immunomodulatory imide drug (IMiD) derivative binds CRBN’s tripartite hydrophobic pocket via its glutarimide moiety, forming critical hydrogen bonds with residues His378, Trp380, and Trp386. This interaction induces conformational changes in the CRL4^CRBN^ E3 ligase complex, priming it for substrate ubiquitination [3] [5]. The phthalimide segment of pomalidomide further stabilizes this binding by engaging in π-π stacking with Trp400 within the CRBN binding pocket. This precise molecular recognition is exploited in PROTAC design to hijack the ubiquitin-proteasome system, as the retained binding capability in the conjugate enables the recruitment of CRBN to target proteins [3].
Table 1: Key Binding Interactions of Pomalidomide with CRBN
| Pomalidomide Motif | CRBN Residue | Interaction Type | Functional Role |
|---|---|---|---|
| Glutarimide carbonyl | His378 | Hydrogen bond | Anchors ligand orientation |
| Glutarimide -NH- | Trp386 | Hydrogen bond | Stabilizes hydrophobic pocket |
| Phthalimide ring | Trp400 | π-π stacking | Enhances binding affinity |
| Piperidinyl dione | Trp380 | Van der Waals interaction | Facilitates complex allostery |
The ethylene glycol (PEG1) linker in Pomalidomide-5'-PEG1-C2-azide serves as a critical spacer between the CRBN ligand (pomalidomide) and the azide conjugation handle. Unlike longer PEG chains (e.g., PEG5 in [2] [5]), the compact PEG1 unit minimizes entropic penalties during ternary complex formation while maintaining sufficient distance (∼10 Å) to prevent steric clashes between the E3 ligase and the target protein. This short, semi-rigid linker enhances conformational control, which is empirically associated with improved degradation efficiency for intracellular targets with solvent-exposed binding sites [3]. The C2-azide extension (ethyl spacer) further positions the reactive azide away from the pharmacophore, preserving CRBN binding affinity. Compared to alkyl linkers, PEG1 offers a balance of hydrophilicity and flexibility, reducing aggregation potential while facilitating cellular uptake – a key limitation observed in bulkier PROTAC constructs [3].
Table 2: Linker Length Impact on PROTAC Properties
| Linker Type | Length (Atoms) | Flexibility | Degradation Efficiency (DC₅₀) | Key Advantages |
|---|---|---|---|---|
| PEG1 (C2-azide) | 5 | Moderate | Low micromolar | Optimal rigidity, reduced size |
| PEG5 (e.g., [5]) | 17 | High | Variable | Solubility enhancement |
| Alkyl | 3–8 | Low | Submicromolar–micromolar | Metabolic stability |
The terminal azide group (-N₃) enables bioorthogonal "click chemistry" for rapid, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized target protein ligands. This modular conjugation strategy streamlines PROTAC synthesis by decoupling E3 ligase ligand synthesis (e.g., pomalidomide) from warhead development. Azides exhibit exceptional selectivity toward alkynes or strained dipolarophiles like DBCO (dibenzocyclooctyne), minimizing side reactions with biological nucleophiles [1] [4]. The azide group’s stability under physiological conditions (pH 4–9, 37°C) allows for intracellular PROTAC assembly or pre-synthesis of libraries targeting diverse proteins. For Pomalidomide-5'-PEG1-C2-azide, the ethyl spacer (C2) between PEG1 and azide prevents electronic interference with the adjacent oxygen atom, preserving azide reactivity [3]. This design facilitates high-yield conjugations (>90% per HPLC) with warheads like BTK inhibitors or BRD4 ligands, accelerating PROTAC optimization [3] [5].
Table 3: Azide Reactivity in Click Chemistry Applications
| Reaction Partner | Catalyst | Kinetics (k, M⁻¹s⁻¹) | Application in PROTAC Synthesis |
|---|---|---|---|
| Terminal alkyne | Cu(I) | 0.1–1.0 | High-yield cycloaddition (≤37°C) |
| DBCO | None | 0.1–3.0 | Copper-free; ideal for cellular studies |
| BCN | None | 0.5–2.0 | Rapid kinetics; improved stability |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2